2,6,7-Trichloroquinazoline
CAS No.:
Cat. No.: VC18319596
Molecular Formula: C8H3Cl3N2
Molecular Weight: 233.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H3Cl3N2 |
|---|---|
| Molecular Weight | 233.5 g/mol |
| IUPAC Name | 2,6,7-trichloroquinazoline |
| Standard InChI | InChI=1S/C8H3Cl3N2/c9-5-1-4-3-12-8(11)13-7(4)2-6(5)10/h1-3H |
| Standard InChI Key | LWHLZEVSVFLYQU-UHFFFAOYSA-N |
| Canonical SMILES | C1=C2C=NC(=NC2=CC(=C1Cl)Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2,6,7-Trichloroquinazoline (C₉H₄Cl₃N₂) consists of a bicyclic framework comprising a benzene ring fused to a pyrimidine ring. Chlorine atoms occupy the 2-, 6-, and 7-positions, conferring electronic anisotropy that influences reactivity. The compound’s IUPAC name is 2,6,7-trichloroquinazoline, with a molecular weight of 247.51 g/mol.
Table 1: Comparative Molecular Data for Chlorinated Quinazolines
Spectroscopic Signatures
While no direct spectral data for 2,6,7-trichloroquinazoline are available, analogs like 2,4-dichloro-6,7-dimethoxyquinazoline exhibit distinct NMR and mass spectral patterns. For example, the electron ionization mass spectrum of 2,4-dichloro-6,7-dimethoxyquinazoline shows a molecular ion peak at m/z 259 . Infrared (IR) spectra of chloroquinazolines typically display C–Cl stretching vibrations near 750 cm⁻¹ and aromatic C=C bands at 1,600 cm⁻¹ .
Synthetic Methodologies
Chlorination Strategies
The synthesis of 2,6,7-trichloroquinazoline likely involves multistep chlorination of a quinazoline precursor. Two plausible routes are inferred from literature:
Route 1: Direct Chlorination of Quinazoline
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Starting Material: Quinazoline (C₈H₆N₂).
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Chlorination Agents: Phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) under reflux.
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Mechanism: Electrophilic aromatic substitution (EAS) facilitated by Lewis acids like AlCl₃.
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Challenges: Achieving regioselectivity for the 2,6,7-positions requires steric and electronic directing groups.
Route 2: Functional Group Interconversion
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Demethylation: Treatment with BBr₃ or HI converts methoxy (-OCH₃) groups to hydroxy (-OH).
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Chlorination: POCl₃ replaces -OH with -Cl at positions 6 and 7.
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Final Product: Subsequent chlorination at position 2 yields 2,6,7-trichloroquinazoline.
Table 2: Comparative Reaction Conditions for Chloroquinazoline Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Demethylation | BBr₃, CH₂Cl₂, 0°C → RT, 12 h | 85–90 | |
| Chlorination (POCl₃) | POCl₃, reflux, 6 h | 70–75 |
Regioselectivity Challenges
Physicochemical Properties
Stability and Solubility
2,6,7-Trichloroquinazoline is expected to exhibit limited water solubility (<1 mg/mL) due to its hydrophobic chlorinated framework. It likely dissolves in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents (e.g., CHCl₃). Thermal stability is inferred to be high (>200°C), akin to 2,4-dichloro-6,7-dimethoxyquinazoline, which decomposes at 248°C .
Reactivity Profile
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Nucleophilic Aromatic Substitution (SNAr): The 4-position (if unsubstituted) is susceptible to SNAr due to electron withdrawal by adjacent chlorines. For instance, 2,4-dichloroquinazoline reacts with sodium sulfinates at the 4-position .
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Azide–Tetrazole Equilibrium: Analogous to 4-azido-2-sulfonylquinazolines , 2,6,7-trichloroquinazoline may undergo tautomerism under specific conditions, influencing its reactivity.
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Reductive Dechlorination: Catalytic hydrogenation (H₂/Pd-C) could selectively remove chlorines, enabling functionalization.
| Compound | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Gefitinib | EGFR tyrosine kinase | 33 | |
| C9 (quinazoline analog) | Androgen receptor | 50 |
Challenges and Future Directions
Synthetic Optimization
Current methods for chloroquinazolines face yield limitations due to competing hydrolysis . Microwave-assisted synthesis or flow chemistry could enhance efficiency.
Biological Screening
In vitro assays against EGFR, HER2, and other kinases are warranted to evaluate 2,6,7-trichloroquinazoline’s therapeutic potential.
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